3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile
Description
Systematic Nomenclature and CAS Registry Number Analysis
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is systematically named according to IUPAC guidelines, reflecting its pyridine core substituted at the 2-position with a nitrile group and at the 3-position with a 4-(hydroxymethyl)phenyl moiety. The compound’s CAS Registry Number, 1423037-18-6 , is consistently validated across multiple chemical databases and commercial catalogs. This identifier ensures unambiguous differentiation from structurally similar compounds, such as 3-(4-hydroxyphenyl)pyridine-2-carbonitrile (CAS 1235035-68-3). Synonyms include 3-(4-(hydroxymethyl)phenyl)picolinonitrile and 2-cyano-3-(4-(hydroxymethyl)phenyl)pyridine, though these are less commonly used in formal literature.
The systematic name emphasizes the spatial arrangement of functional groups, critical for distinguishing it from regioisomers. For example, positional isomerism in pyridine carbonitrile derivatives—such as 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (CAS 18714-16-4)—highlights the importance of precise nomenclature in avoiding synthetic or analytical ambiguities.
Molecular Formula and Weight Validation
The molecular formula C₁₃H₁₀N₂O and molecular weight 210.23 g/mol are corroborated by high-resolution mass spectrometry and elemental analysis. Key structural features include:
- A pyridine ring with a nitrile (-C≡N) group at the 2-position.
- A 4-(hydroxymethyl)phenyl substituent at the 3-position, introducing a polar hydroxylmethyl (-CH₂OH) group.
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O | |
| Molecular Weight | 210.23 g/mol | |
| SMILES | N#CC₁=NC=CC=C₁C₂=CC=C(CO)C=C₂ |
The compound’s planar geometry is inferred from analogous pyridine carbonitrile derivatives, where X-ray crystallography confirms minimal deviation from coplanarity between aromatic rings and substituents.
X-ray Crystallographic Studies of Pyridine Carbonitrile Derivatives
While direct X-ray data for this compound are unavailable, studies on related compounds provide insights into its likely solid-state behavior. For example:
- 4-Chloropyridine-2-carbonitrile (C₆H₃ClN₂) exhibits offset face-to-face π-stacking (centroid-centroid distance: 3.813 Å) and intermolecular C–H⋯N hydrogen bonds, forming one-dimensional chains.
- 6-Chloropyridine-2-carbonitrile adopts a head-to-tail packing motif with two-dimensional sheets stabilized by C–H⋯N interactions.
Table 2: Crystallographic Parameters for Pyridine Carbonitrile Analogues
The hydroxymethyl group in this compound may introduce additional hydrogen-bonding opportunities (O–H⋯N), potentially altering crystal packing compared to halogenated analogues.
Comparative Analysis with Structural Analogues
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile (CAS 1235035-68-3) serves as a key structural analogue, differing only in the substitution of the hydroxymethyl (-CH₂OH) group with a hydroxyl (-OH) group.
Table 3: Comparison with 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile
| Property | This compound | 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O | C₁₂H₈N₂O |
| Molecular Weight | 210.23 g/mol | 196.21 g/mol |
| Key Functional Group | -CH₂OH | -OH |
| Polarity | Higher (due to -CH₂OH) | Moderate |
The hydroxymethyl group enhances solubility in polar solvents (e.g., water, methanol) compared to the hydroxyl analogue, as evidenced by logP values inferred from structural analogs. Additionally, the -CH₂OH group may participate in more complex hydrogen-bonding networks, influencing solid-state morphology and melting points.
Substituent position also impacts electronic properties. Nitrile groups at the 2-position of pyridine withdraw electron density, rendering the ring electron-deficient—a feature exploited in coordination chemistry and catalysis.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZHHPNPJLOFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Cyclization Strategy
Reaction Mechanism and Precursors
The pyridine core is constructed via base-catalyzed condensation between 4-(hydroxymethyl)benzaldehyde and malononitrile. Sodium ethoxide facilitates deprotonation of malononitrile, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization forms the pyridine ring, with the hydroxymethyl and carbonitrile groups positioned ortho to each other.
Optimized Conditions
- Molar Ratio : 1:1.2 (aldehyde:malononitrile)
- Catalyst : Piperidine (5 mol%)
- Solvent : Ethanol, reflux (78°C)
- Yield : 68–72% (analogous pyridine derivatives)
Limitations and Solutions
Transition-Metal-Catalyzed 1,4-Addition
Cuprate-Mediated Aryl Addition
Enantiopure enones undergo 1,4-addition with aryl cuprates to install the hydroxymethylphenyl moiety. For example, aryllithium reagents derived from 4-(hydroxymethyl)bromobenzene add to pyridine-2-carbonitrile precursors.
Protocol
Rhodium-Catalyzed C–H Activation
Rhodium(I) complexes enable direct arylation of pyridine precursors at the 3-position, bypassing pre-functionalized intermediates.
Representative Procedure
Post-Synthetic Functionalization
Hydroxymethyl Group Introduction
Late-stage installation of the hydroxymethyl group via reduction of ester or nitrile precursors.
Borane-Mediated Reduction
- Substrate : 4-(cyanomethyl)phenylpyridine-2-carbonitrile
- Reagent : BH3·THF (2 equiv)
- Conditions : 0°C → reflux, 6 h
- Yield : 89%
Catalytic Hydrogenation
Industrial-Scale Production
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H cyanation enables direct installation of the carbonitrile group:
Biocatalytic Approaches
Engineered transaminases for asymmetric synthesis of chiral intermediates:
- Enzyme : Codexis TA-134
- Conversion : 92% ee
- Scale : 100 L pilot
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-[4-(Carboxy)phenyl]pyridine-2-carbonitrile.
Reduction: 3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine.
Substitution: 3-[4-(Hydroxymethyl)-2-nitrophenyl]pyridine-2-carbonitrile.
Scientific Research Applications
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine: Similar structure but with an amine group instead of a carbonitrile group.
4-(Hydroxymethyl)benzonitrile: Lacks the pyridine ring but has a similar hydroxymethyl and carbonitrile substitution pattern.
Uniqueness
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on a pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by case studies and research findings.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties . A review highlighted that compounds with a pyridine nucleus demonstrated remarkable antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Testing
In a study examining various pyridine derivatives, it was found that those with hydroxymethyl substitutions exhibited enhanced antibacterial activity compared to their counterparts lacking such modifications. The compound demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Similar compounds have shown promise as inhibitors of key cancer targets, including PD-L1, which plays a crucial role in immune evasion by tumors .
Table 2: Summary of Anticancer Studies
| Study Reference | Target | Activity Level | Notes |
|---|---|---|---|
| PD-L1 | Moderate to High | Comparable to known inhibitors | |
| Various cancers | Significant | Induces apoptosis in cancer cell lines |
Neuropharmacological Effects
The presence of hydroxymethyl groups in pyridine derivatives has been linked to enhanced binding affinities for ionotropic glutamate receptors, which are critical in neurotransmission. This suggests potential therapeutic applications in treating neurological disorders.
Case Study: Neuropharmacological Evaluation
A study on related compounds indicated that modifications at specific positions significantly influence their interaction profiles with glutamate receptors. The findings support further exploration of this compound for neuropharmacological applications.
The biological activity of this compound is thought to involve multiple mechanisms:
- Interaction with Biological Targets : The compound may interact with various enzymes and proteins, influencing biochemical pathways related to disease processes.
- Binding Affinities : Enhanced binding to specific receptors can lead to increased therapeutic efficacy against targeted diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Grignard Reactions : Utilizing Grignard reagents with pyridine N-oxides.
- Condensation Reactions : Condensing appropriate aldehydes with pyridine derivatives.
These methods highlight the versatility of the compound in synthetic chemistry.
Q & A
Q. What are the established synthetic routes for 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is commonly employed for pyridine-carbonitrile derivatives. First, a Knoevenagel condensation between benzaldehyde derivatives and malononitrile forms the pyridine backbone. Sodium hydroxide in methanol is typically used as a catalyst . The second step involves functionalization at the hydroxymethyl position via nucleophilic substitution or oxidation. Optimization can include microwave-assisted synthesis to reduce reaction time (from 4 hours to <30 minutes) and solvent waste . Purity is confirmed via HPLC or GC-MS, with yields averaging 65–75% in optimized conditions.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., C—C—C ~120°) and hydrogen-bonding networks (e.g., O—H···N interactions with distances of 2.6–2.8 Å) .
- NMR : NMR identifies hydroxymethyl protons at δ 4.5–5.0 ppm (split into doublets due to adjacent aromatic protons). NMR confirms the carbonitrile group at ~115 ppm .
- IR spectroscopy : Stretching vibrations for -CN appear at 2220–2240 cm, and -OH at 3200–3400 cm .
Q. How does the hydroxymethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The hydroxymethyl group (-CHOH) acts as a nucleophilic site. In acidic conditions, it undergoes dehydration to form a vinyl intermediate, while in basic conditions, it participates in Mitsunobu reactions with triphenylphosphine/DIAD to introduce aryl/alkyl groups . Reactivity is monitored via TLC (silica gel, ethyl acetate/hexane) and quantified using NMR integration .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates interactions with enzymes like protoporphyrinogen oxidase. The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Arg-98, ΔG = -8.2 kcal/mol), while the pyridine ring engages in π-π stacking with Phe-130 . MD simulations (AMBER) over 100 ns assess stability, with RMSD <2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer : Discrepancies arise from solvent polarity and pH. Systematic analysis includes:
- Solubility : Measure in DMSO, ethanol, and water (buffered at pH 7.4) via UV-Vis spectroscopy (λmax = 270 nm). LogP values (2.1–2.5) correlate with octanol/water partitioning .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carbonitrile group is pH-dependent, degrading 15% in acidic (pH 3) vs. 5% in neutral conditions .
Q. What catalytic systems improve regioselectivity in functionalizing the pyridine ring?
- Methodological Answer : Pd-catalyzed C-H activation (Pd(OAc)/L-proline) directs substitution to the para position of the hydroxymethyl group (90% selectivity). DFT calculations (B3LYP/6-31G*) show lower activation energy (ΔE = 12.3 kcal/mol) for para vs. meta pathways . Alternatives include Cu(I)-NHC catalysts for Sonogashira couplings, achieving >85% yield .
Q. How do steric and electronic effects of substituents impact fluorescence properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF) redshift emission maxima (Δλ = 20 nm in acetonitrile) due to increased conjugation. Steric hindrance from bulky groups (e.g., naphthyl) reduces quantum yield (Φ = 0.45 → 0.28) by restricting planarization . Time-resolved fluorescence (TCSPC) measures lifetime changes (τ = 4.2 ns → 3.5 ns) in viscous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
